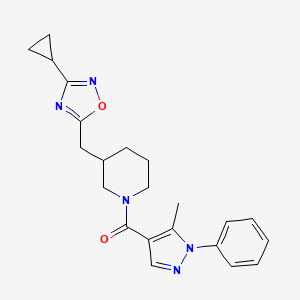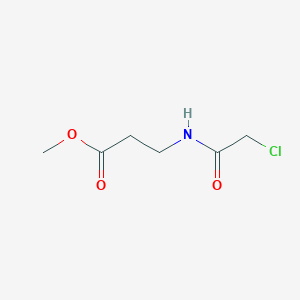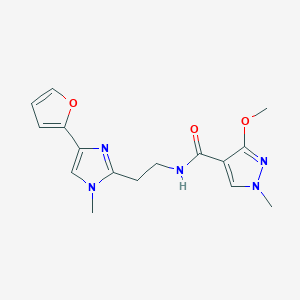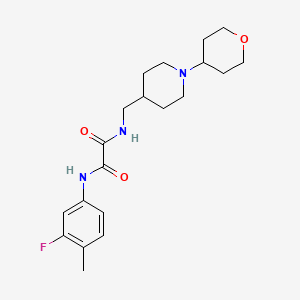![molecular formula C5H10N2O2S B2934927 [(2-Methylbut-3-yn-2-yl)sulfamoyl]amine CAS No. 1566709-32-7](/img/structure/B2934927.png)
[(2-Methylbut-3-yn-2-yl)sulfamoyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[(2-Methylbut-3-yn-2-yl)sulfamoyl]amine” is a chemical compound with the CAS Number: 1566709-32-7 . It has a molecular weight of 162.21 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “[(2-Methylbut-3-yn-2-yl)sulfamoyl]amine” is1S/C5H10N2O2S/c1-4-5(2,3)7-10(6,8)9/h1,7H,2-3H3,(H2,6,8,9) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
“[(2-Methylbut-3-yn-2-yl)sulfamoyl]amine” is a powder that is stored at room temperature . Additional physical and chemical properties such as melting point, boiling point, and density were not found in the current search results .Aplicaciones Científicas De Investigación
Synthesis of Dioxolanes and Thiadiazines
[(2-Methylbut-3-yn-2-yl)sulfamoyl]amine has been utilized in the synthesis of dioxolanes and thiadiazines, which are important in the development of new pharmaceutical compounds . These chemical structures are known for their potential in creating drugs with soporific, anticonvulsant, and antiepileptic properties .
Development of Antiepileptic Drugs
This compound has been specifically mentioned in the context of antiepileptic drug development. It is a key ingredient in the synthesis of Carbatin, an antiepileptic drug that has undergone clinical trials and was approved for industrial production in the former USSR .
Chemical Degradation Studies
The stability of [(2-Methylbut-3-yn-2-yl)sulfamoyl]amine in aggressive media, such as the human gastric environment, has been a subject of study. This is crucial for understanding the degradation and transformation of pharmaceuticals within the body .
Biotransformation Research
Research into the biotransformation of drugs often involves [(2-Methylbut-3-yn-2-yl)sulfamoyl]amine. This process is vital for determining how drugs are metabolized into excretable products and their subsequent effects on the human body .
Material Science Applications
While specific applications in material science are not detailed in the search results, the compound’s presence in databases suggests its potential use in material science research, particularly in the synthesis of new materials or coatings .
Chemical Synthesis
The compound is involved in various chemical synthesis processes. Its structure allows for the creation of complex molecules, which can be applied in the synthesis of diverse chemical products .
Analytical Chemistry
In analytical chemistry, [(2-Methylbut-3-yn-2-yl)sulfamoyl]amine could be used as a standard or reagent due to its well-defined structure and properties .
Chromatography
Though not explicitly mentioned, compounds like [(2-Methylbut-3-yn-2-yl)sulfamoyl]amine may be used in chromatography as reference compounds or in the development of chromatographic methods .
Safety and Hazards
This compound is associated with several hazard statements including H302, H315, H319, and H335 . These codes indicate that the compound can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
3-methyl-3-(sulfamoylamino)but-1-yne |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2S/c1-4-5(2,3)7-10(6,8)9/h1,7H,2-3H3,(H2,6,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGRGAQUMWCXIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)NS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-4-methyl-7-oxo-9-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydrothieno[2,3-b:4,5-b']dipyridine-3-carbonitrile](/img/structure/B2934846.png)
![(4-(3,4-dimethylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2934848.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzamide](/img/structure/B2934850.png)


![1-(3-chlorophenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2934853.png)


![(1,4-dimethyl-1H-pyrazol-5-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2934856.png)
![N-{1-[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetraazol-5-yl]cyclohexyl}-5-methyl-3-isoxazolamine](/img/structure/B2934858.png)



